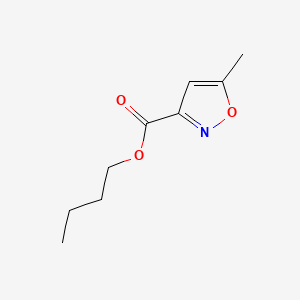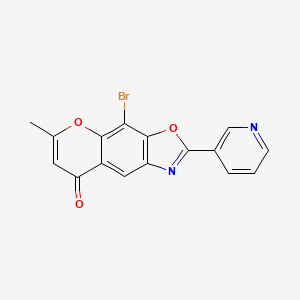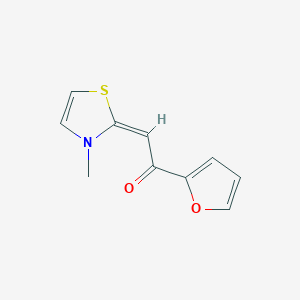
1-(Furan-2-yl)-2-(3-methylthiazol-2(3H)-ylidene)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-yl)-2-(3-methylthiazol-2(3H)-ylidene)ethanone is an organic compound that features both furan and thiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-2-(3-methylthiazol-2(3H)-ylidene)ethanone typically involves the condensation of furan-2-carbaldehyde with 3-methylthiazol-2(3H)-one under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently and can be carried out in solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Furan-2-yl)-2-(3-methylthiazol-2(3H)-ylidene)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The furan and thiazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Furan-2-yl)-2-(thiazol-2(3H)-ylidene)ethanone: Lacks the methyl group on the thiazole ring.
1-(Furan-2-yl)-2-(3-methylthiazol-2(3H)-ylidene)propanone: Contains an additional carbon in the ethanone chain.
Uniqueness
1-(Furan-2-yl)-2-(3-methylthiazol-2(3H)-ylidene)ethanone is unique due to the presence of both furan and thiazole rings, which confer distinct chemical properties and potential applications. The methyl group on the thiazole ring may also influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H9NO2S |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
(2E)-1-(furan-2-yl)-2-(3-methyl-1,3-thiazol-2-ylidene)ethanone |
InChI |
InChI=1S/C10H9NO2S/c1-11-4-6-14-10(11)7-8(12)9-3-2-5-13-9/h2-7H,1H3/b10-7+ |
Clé InChI |
STABXLKCCIEQJL-JXMROGBWSA-N |
SMILES isomérique |
CN\1C=CS/C1=C/C(=O)C2=CC=CO2 |
SMILES canonique |
CN1C=CSC1=CC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



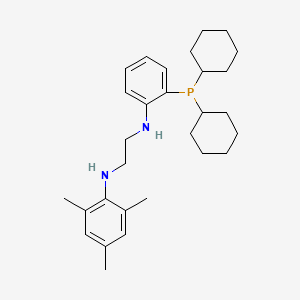
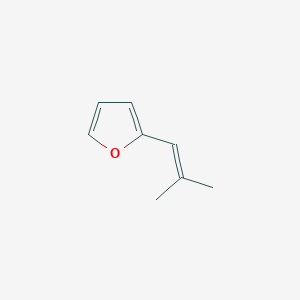
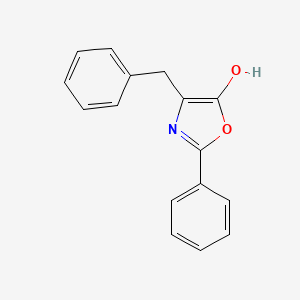
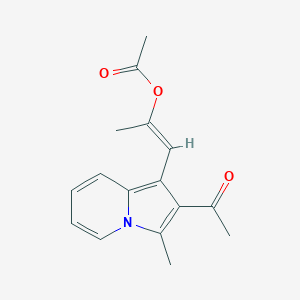

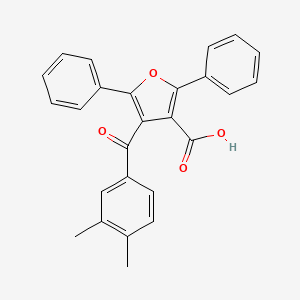
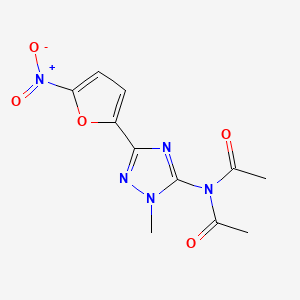

![5-(hydroxymethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12894538.png)
